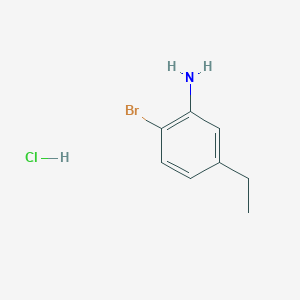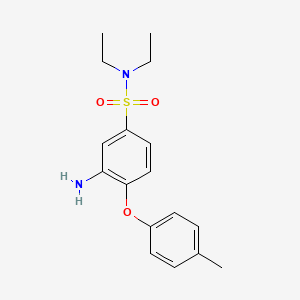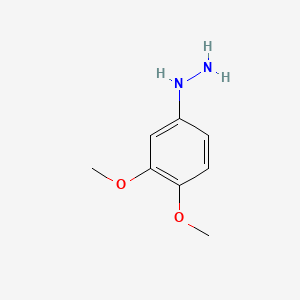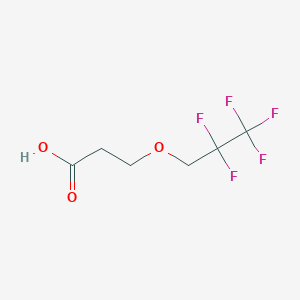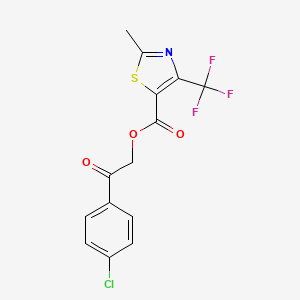
2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It includes a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms. Thiazoles are known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiazole ring might undergo reactions typical of aromatic systems, while the trifluoromethyl group could potentially participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The compound has been used in the synthesis and crystal structure analysis of various thiazole derivatives. For example, it's involved in the synthesis of 2-(diphenylamino)-4,5-disubstituted thiazole derivatives, which are further characterized using X-ray diffraction methods (Heydari et al., 2016).
Anticancer Activity
- Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. Specifically, 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives displayed moderate activity against various cancer cell lines (Cai et al., 2016).
Synthesis of Fungicides
- It is used in the synthesis process of novel fungicides like thifuzamide. The synthesis involves multiple steps including cyclization and hydrolysis reactions (Liu An-chang, 2012).
Crystallography and Molecular Characterization
- The compound has been involved in the synthesis of various molecular structures, characterized using techniques like infrared spectroscopy and mass spectrometry. This includes the study of compounds like (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate (Güiza et al., 2020).
Molecular Structure and Spectroscopy Studies
- Studies have been conducted on similar compounds to understand their molecular structure, first-order hyperpolarizability, and NBO analysis, using HF and density functional methods. This includes the analysis of compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate (Kumar et al., 2014).
Inhibitive and Adsorption Behavior
- Derivatives of this compound have been evaluated for their corrosion inhibiting properties on materials like mild steel, using techniques like electrochemical measurements and SEM-EDX analysis (El aoufir et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3S/c1-7-19-12(14(16,17)18)11(23-7)13(21)22-6-10(20)8-2-4-9(15)5-3-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLYUSQCYZPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

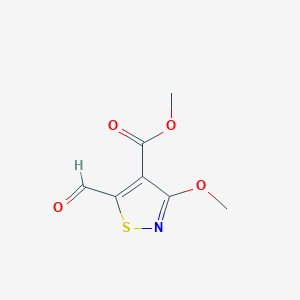
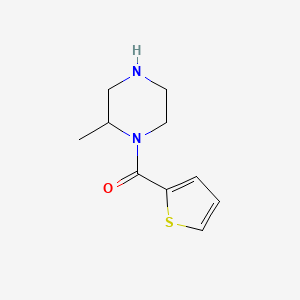
![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)
![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)
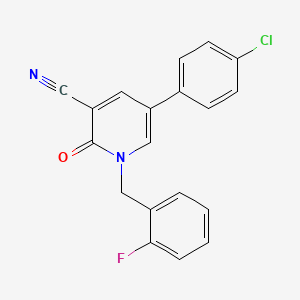
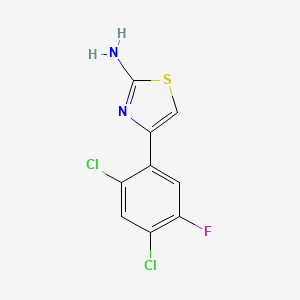
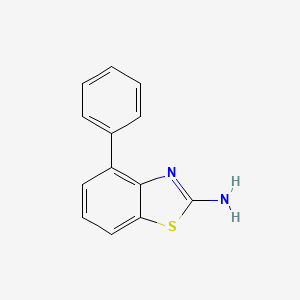
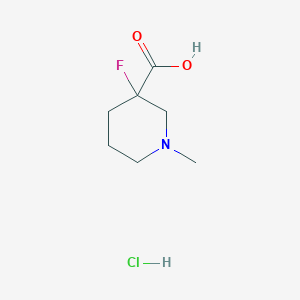
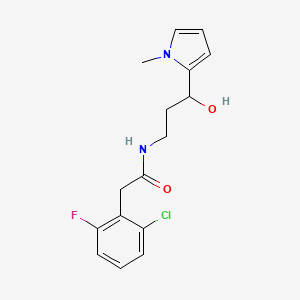
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)
